molecular formula C8H11N5OS B1415719 5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazole-3-thiol CAS No. 1172720-70-5

5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B1415719
CAS No.: 1172720-70-5
M. Wt: 225.27 g/mol
InChI Key: VMPWQNRTTMVZKI-UHFFFAOYSA-N
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Description

5-(3-Methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound featuring a triazole-thiol core substituted with a methoxy-methylpyrazole moiety. This structure combines the pharmacophoric properties of both triazoles (known for antimicrobial, antioxidant, and corrosion inhibition activities) and pyrazoles (noted for anti-inflammatory and antifungal effects).

Properties

IUPAC Name

3-(3-methoxy-1-methylpyrazol-4-yl)-4-methyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N5OS/c1-12-4-5(7(11-12)14-3)6-9-10-8(15)13(6)2/h4H,1-3H3,(H,10,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMPWQNRTTMVZKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C2=NNC(=S)N2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis via Multi-step Heterocyclic Assembly

Method Overview:

This approach involves initial synthesis of the pyrazole derivative, followed by coupling with a triazole precursor, and subsequent thiolation.

Key Steps:

  • Step 1: Synthesis of 3-methoxy-1-methylpyrazole-4-carboxylic acid or its derivatives, often via cyclization of hydrazine derivatives with β-ketoesters or α,β-unsaturated carbonyl compounds.
  • Step 2: Conversion to hydrazide or hydrazone intermediates.
  • Step 3: Cyclization with suitable reagents (e.g., formic acid, phosphorus oxychloride) to form the 1,2,4-triazole ring.
  • Step 4: Thiolation at the 3-position using thiolating agents such as thiourea derivatives or sodium hydrosulfide under controlled conditions.

Research Findings:

  • The synthesis of similar compounds has been described where the pyrazole ring is first prepared, then coupled with a triazole precursor, followed by thiol introduction under reflux conditions with thiourea or sodium hydrosulfide, yielding the target compound with high purity and yield.

Specific Route from Literature (Based on Patent CN102391193A and Related Studies)

Step Reaction Conditions Reagents Notes
1. Pyrazole formation Reflux, solvent: ethanol or acetic acid Hydrazine derivatives + β-ketoesters Cyclization to pyrazole ring
2. Coupling with triazole precursor Room temperature to reflux Hydrazide or hydrazine derivatives + aldehydes Formation of heterocyclic intermediates
3. Thiolation Reflux, solvent: ethanol or DMF Sodium hydrosulfide or thiourea Introduction of thiol group at the 3-position

Reference Data:

  • The patent CN102391193A describes the synthesis of 1,2,4-triazole derivatives via cyclization and substitution reactions, with yields around 85%. The process involves controlling temperature (25–60°C), reaction time (24 hours), and TLC monitoring for reaction completion.

Modern Synthetic Approaches (Based on Recent Literature)

Recent methods utilize:

Example:

  • Synthesis of 1,2,4-triazole-3-thiol derivatives involves refluxing hydrazides with aryl aldehydes and isothiocyanates, yielding the target compound with yields between 29–98%, depending on substituents and reaction conditions.

Data Tables Summarizing Preparation Conditions

Method Reagents Solvent Temperature Reaction Time Yield Key Notes
Multi-step heterocyclic assembly Hydrazine derivatives, β-ketoesters, thiourea Ethanol, DMF 25–60°C 24–48 hours 80–94% Requires TLC monitoring
Hydrazide- aldehyde coupling Hydrazides + aldehydes Methanol Reflux (~65°C) 10–75 min 29–98% Catalyst: sulfamic acid or triethylamine
Thiolation with isothiocyanates Hydrazides + isothiocyanates Ethanol or DMF Reflux 4–24 hours Variable Efficient thiol introduction

Research Findings and Notes

  • Reaction Control: Precise control of temperature, solvent, and reaction duration is crucial for optimizing yield and purity.
  • Intermediate Characterization: Techniques such as NMR, IR, and MS are employed to confirm structure at each step.
  • Catalysts: Sulfamic acid and triethylamine are effective in promoting cyclization and thiolation reactions.
  • Yield Optimization: Refluxing in methanol or ethanol with appropriate catalysts yields the highest efficiency, often exceeding 80%.

Chemical Reactions Analysis

Types of Reactions

5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as halides or amines. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s pharmacological properties .

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Activity
Research indicates that compounds similar to 5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazole-3-thiol exhibit significant antimicrobial properties. The triazole ring structure is known to enhance the bioactivity of compounds against various bacterial strains. For instance, studies have shown that derivatives of triazole compounds demonstrate efficacy against both Gram-positive and Gram-negative bacteria, making them potential candidates for antibiotic development .

1.2 Anticancer Properties
The compound has been investigated for its anticancer potential. Pyrazole and triazole derivatives have shown promise in inhibiting tumor growth in various cancer cell lines. In vitro studies suggest that these compounds can induce apoptosis in cancer cells, thereby providing a therapeutic avenue for cancer treatment .

1.3 Enzyme Inhibition
Compounds containing the triazole moiety have been noted for their ability to inhibit specific enzymes involved in disease pathways. For example, they may act as inhibitors of fungal cytochrome P450 enzymes, which are crucial for the metabolism of various drugs and toxins . This property can be leveraged in developing antifungal agents.

Agricultural Science

2.1 Fungicides
The compound's structure suggests potential applications as a fungicide. Triazoles are widely used in agriculture to control fungal diseases in crops. The incorporation of the pyrazole moiety may enhance the fungicidal activity of these compounds against pathogens affecting crops such as wheat and barley .

2.2 Plant Growth Regulators
Research has indicated that certain triazole derivatives can function as plant growth regulators, influencing growth patterns and resistance to environmental stresses. The application of such compounds could improve crop yields and resilience against adverse conditions .

Materials Science

3.1 Coordination Chemistry
The unique chemical properties of this compound allow it to form coordination complexes with metals. These complexes can be utilized in various applications including catalysis and as precursors for the synthesis of advanced materials .

3.2 Sensor Development
Due to its electronic properties, this compound may be explored for use in sensor technologies. Its ability to interact with different analytes could lead to the development of sensors for detecting environmental pollutants or biological markers .

Mechanism of Action

The mechanism of action of 5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. These targets may include enzymes or receptors, where the compound can inhibit or modulate their activity. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

The compound belongs to a broader class of 1,2,4-triazole-3-thiol derivatives. Below is a detailed comparison with structurally and functionally related compounds:

Structural Analogues

Substituent Variations on the Triazole-Thiol Core
Compound Name Key Substituents Synthesis Yield Key Properties/Activities References
5-(4-Fluorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol 4-Fluorophenyl at C5, methyl at N4 95% purity Antimicrobial, corrosion inhibition
5-(5-Methyl-1H-pyrazol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol Phenyl at N4, methylpyrazole at C5 73–81% yield Moderate antiradical activity (DPPH assay)
4-((5-(Decylthio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)morpholine Morpholine and decylthio groups Not specified Antifungal, antimicrobial
5-(Adamantan-1-yl)-4-methyl-4H-1,2,4-triazole-3-thiol Adamantyl group at C5 2 mmol scale Crystal structure resolved via SHELXL

Key Observations :

  • Substituent Impact : Electron-withdrawing groups (e.g., fluorophenyl) enhance corrosion inhibition and antimicrobial activity, while bulky groups (e.g., adamantyl) improve crystallinity for structural studies .
  • Biological Activity : Alkyl and aryl substitutions at C5 or N4 influence antiradical efficacy. For example, phenyl and pyrazole substituents show moderate DPPH radical scavenging (IC₅₀ ~50–100 μM), whereas morpholine derivatives exhibit stronger antifungal effects .
Schiff Base Derivatives

Schiff base ligands derived from triazole-thiol precursors demonstrate enhanced chelation properties:

Compound Name Substituents Yield Characterization Methods References
Ligand 54 : 4-((4-Methoxybenzylidene)amino)-5-(5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol Methoxybenzylidene at N4 73% ¹H/¹³C NMR, FTIR, ESI-MS
Ligand 55 : 4-((4-(Dimethylamino)benzylidene)amino)-5-(5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol Dimethylaminobenzylidene at N4 81% ¹H/¹³C NMR, FTIR, ESI-MS

Key Observations :

  • Electronic Effects: Electron-donating groups (e.g., dimethylamino) increase ligand stability and yield compared to methoxy substituents .

Functional Analogues

Sulfonamide Derivatives

Sulfonamide-functionalized triazole-thiols exhibit diverse bioactivities:

Compound Name Substituents Melting Point (°C) Purity (%) Key Applications References
Compound 16 : 4-Chloro-N-[imino(4-methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)methyl]-5-methyl-2-(3-trifluoromethylbenzylthio)benzenesulfonamide Trifluoromethylbenzylthio group 170–173 97.51 Antimicrobial
Compound 18 : 4-Chloro-2-(4-chlorobenzylthio)-N-[imino(4-methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)methyl]5-methylbenzenesulfonamide Dichlorobenzylthio group 184.8–185.7 98.75 Anticandidal activity

Key Observations :

  • Halogen Effects : Chlorine substituents improve thermal stability and anticandidal activity, as seen in Compound 18 .
  • Purity and Yield : Reactions in polar aprotic solvents (e.g., p-dioxane) with PTSA catalysis achieve high purity (>97%) .
Antiradical Activity

Alkyl derivatives of 5-(5-methyl-1H-pyrazol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol show moderate DPPH radical scavenging (IC₅₀: 45–85 μM), attributed to the thiol group’s hydrogen-donating capacity. However, methoxy substitutions (as in the target compound) may enhance solubility and bioavailability .

Corrosion Inhibition

4-Methyl-4H-1,2,4-triazole-3-thiol derivatives inhibit mild steel corrosion in sulfuric acid (efficiency >80% at 1 mM). The methoxy group in the target compound could further improve adsorption on metal surfaces .

Crystallographic Studies

Adamantyl-substituted analogs (e.g., 5-(adamantan-1-yl)-4-methyl-4H-1,2,4-triazole-3-thiol) have resolved crystal structures using SHELXL, revealing planar triazole rings and intermolecular hydrogen bonding. Similar methods could elucidate the target compound’s conformation .

Biological Activity

The compound 5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazole-3-thiol (CAS No. 1172720-70-5) belongs to a class of heterocyclic compounds known for their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its antimicrobial properties, structure-activity relationships (SAR), and potential therapeutic applications based on existing research.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula: C8H11N5OS
  • Molecular Weight: 225.27 g/mol
  • IUPAC Name: this compound
  • Purity: 95% .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of various derivatives of triazole compounds. Notably, the 1,2,4-triazole core is recognized for its broad-spectrum antifungal and antibacterial activities. The compound under consideration has shown promising results in preliminary biological screenings.

Case Studies

  • Antifungal Activity : A review of novel 1,2,4-triazole derivatives indicated that these compounds exhibit significant antifungal activity against various strains. The SAR studies revealed that modifications in the triazole ring can enhance antifungal efficacy .
  • Antibacterial Activity : In a study assessing S-substituted derivatives of 1,2,4-triazole-3-thiols, it was found that compounds similar to our target exhibited activity against common pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values ranged from 31.25 to 62.5 μg/mL for active derivatives .

Structure-Activity Relationship (SAR)

The biological activity of triazole derivatives is often influenced by their structural modifications. The presence of specific substituents can significantly alter their pharmacological properties:

Compound StructureActivityMIC (μg/mL)Reference
Triazole with alkyl substituentsAntifungal4 - 8
Triazole with halogen substituentsAntibacterial31.25 - 62.5
Triazole with methoxy groupBroad-spectrumVaries

The mechanisms through which triazoles exert their biological effects include:

  • Inhibition of Fungal Ergosterol Synthesis : Triazoles interfere with the biosynthesis pathway of ergosterol, a critical component of fungal cell membranes.
  • Disruption of Bacterial Cell Wall Synthesis : Certain triazoles inhibit enzymes involved in peptidoglycan synthesis in bacteria, leading to cell lysis.

Q & A

Q. Table 1. Key Synthetic Parameters for High-Yield Synthesis

StepReagent/ConditionYield (%)Reference
CyclizationHydrazine hydrate, ethanol, reflux78–85
S-AlkylationMicrowave, K2CO3, DMF90–92
Thiol activationPCl5, POCl3, 60°C75–80

Q. Table 2. Biological Activity vs. Substituent Effects

Substituent (R)Antifungal MIC (µg/mL)Toxicity (LC50, µg/mL)Reference
-OCH34.5>100
-CF31.225
-Cl3.850

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazole-3-thiol
Reactant of Route 2
5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazole-3-thiol

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